INCB 3284 - 887401-92-5

INCB 3284

Catalog Number: EVT-387313
CAS Number: 887401-92-5
Molecular Formula: C26H31F3N4O4
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB3284 is a CCR2 antagonist for Inflammation-driven Diseases.
Overview

INCB 3284 is a potent and selective antagonist of the human chemokine receptor type 2, also known as CCR2. This compound has garnered attention due to its potential therapeutic applications, particularly in conditions characterized by abnormal monocyte and macrophage activity, such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. INCB 3284 is noted for its high oral bioavailability and selectivity, making it a promising candidate for further clinical development.

Source

INCB 3284 was developed by Incyte Corporation and has been studied extensively in preclinical models. Its efficacy has been evaluated through various in vitro and in vivo experiments, demonstrating significant effects on monocyte chemotaxis and inflammation.

Classification

INCB 3284 is classified as a small molecule drug. It specifically targets the CCR2 receptor, which plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. By inhibiting this receptor, INCB 3284 aims to reduce inflammatory responses associated with various diseases.

Synthesis Analysis

Methods

The synthesis of INCB 3284 involves multiple steps that include the preparation of intermediate compounds followed by specific reactions under controlled conditions. The compound is synthesized through a series of chemical transformations that ensure high purity and yield.

Technical Details

The synthesis begins with the formation of key intermediates that are then subjected to coupling reactions. The final product is purified using chromatographic techniques to achieve the desired purity levels necessary for biological testing. Specific details regarding the exact reagents and conditions used in the synthesis are proprietary but typically involve standard organic synthesis methodologies.

Molecular Structure Analysis

Structure

The molecular structure of INCB 3284 can be described as a complex arrangement of atoms that facilitates its interaction with the CCR2 receptor. The compound's structure includes functional groups that enhance its binding affinity and selectivity for the target receptor.

Data

The molecular formula of INCB 3284 is C19_{19}H20_{20}N2_{2}O3_{3}S, with a molecular weight of approximately 348.44 g/mol. The compound exhibits specific stereochemistry that is critical for its biological activity.

Chemical Reactions Analysis

Reactions

INCB 3284 undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and coupling reactions. These reactions are designed to build the complex structure of the molecule step-by-step while ensuring that functional groups necessary for receptor interaction are incorporated.

Technical Details

The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and minimize byproducts. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.

Mechanism of Action

Process

INCB 3284 functions by binding to the CCR2 receptor, blocking its interaction with its natural ligand, CCL2 (Monocyte Chemoattractant Protein-1). This inhibition prevents monocyte migration to inflamed tissues, thereby reducing inflammation.

Data

Studies have shown that INCB 3284 exhibits an IC50 value of approximately 3.7 nM for antagonizing CCL2 binding to CCR2, indicating its high potency. In vivo studies demonstrate that administration of INCB 3284 significantly reduces monocyte infiltration in animal models of inflammation.

Physical and Chemical Properties Analysis

Physical Properties

INCB 3284 is characterized by its solid-state form at room temperature, with good solubility in organic solvents like dimethyl sulfoxide (DMSO). Its melting point and other physical properties have been determined through standard testing methods.

Chemical Properties

The compound's stability under various pH conditions has been assessed, showing resilience that supports its potential use in therapeutic applications. Additionally, its interactions with biological membranes have been studied to understand its pharmacokinetics better.

Applications

Scientific Uses

INCB 3284 has been primarily investigated for its role in treating diseases associated with chronic inflammation, such as COPD and other autoimmune disorders. Its ability to modulate immune responses makes it a valuable tool in research settings focused on understanding monocyte behavior and inflammatory processes.

Molecular Pharmacology of INCB 3284

CCR2 Antagonism: Structural Basis and Binding Dynamics

INCB 3284 (chemical name: N-[(3R)-1-[[(6-ethoxy-3-pyridinyl)carbonyl]-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzamide) is a potent and selective antagonist of the human C-C chemokine receptor type 2 (CCR2). Its molecular design features a central pyrrolidine scaffold flanked by hydrophobic aromatic moieties, forming a topology complementary to CCR2's orthosteric binding pocket. The compound binds with high affinity (IC₅₀ = 3.7 nM) to the human CCR2 receptor, effectively displacing its endogenous ligand monocyte chemoattractant protein-1 (MCP-1/CCL2) [2] [8].

The binding dynamics involve a critical salt bridge formation between the compound's tertiary amine and the conserved Glu291 residue in transmembrane helix 7 (TM7) of CCR2 [5]. This interaction anchors the molecule deep within the receptor's helical bundle, while its trifluoromethylphenyl moiety engages hydrophobic subpockets formed by TM3 and TM6 residues. Structural studies reveal that CCR2 antagonists like INCB 3284 induce a characteristic contraction of the TM3-TM6/7 distance while expanding the TM1-TM7 interface, creating a bilayer-facing fenestration occupied by the compound's lipophilic domains [4]. This conformational rearrangement stabilizes an inactive receptor state, preventing G-protein coupling and downstream signaling.

Table 1: Key Pharmacological Parameters of INCB 3284 at CCR2

Assay TypeIC₅₀/EC₅₀Signaling PathwayReference
MCP-1 Binding Displacement3.7 nMN/A [2]
Chemotaxis Inhibition4.7 nMCell Migration [2]
Calcium Mobilization6.0 nMGq-coupled Signaling [8]
ERK Phosphorylation2.6 nMMAPK Pathway [8]

Functionally, INCB 3284 demonstrates dose-dependent inhibition of CCR2-mediated physiological responses. In rat hemorrhagic shock models, it reduced fluid resuscitation requirements by 58-62% and prevented hemodynamic decompensation by blunting CCR2-dependent vascular leakage [1]. This efficacy stems from disrupting CCL2-driven monocyte recruitment and endothelial activation, highlighting its therapeutic potential in inflammation-driven pathologies.

Selectivity Profiling: Differential Inhibition of Chemokine Receptors (CCR2 vs. CCR5/CXCR4)

A defining pharmacological advantage of INCB 3284 is its exceptional selectivity for CCR2 over closely related chemokine receptors. At concentrations ≤1 µM, it exhibits negligible activity against CCR1, CCR3, CCR4, CCR5, CXCR3, and CXCR4 receptors [2] [5]. This specificity is particularly evident when comparing its 3.7 nM affinity for CCR2 against its >10,000-fold weaker inhibition of CCR5 (IC₅₀ > 10 µM) [2].

The molecular basis for this discrimination lies in a single amino acid divergence within the orthosteric binding pocket: Ser101²⁶³ in CCR2 (vs. Glu283 in CCR5). Mutagenesis studies confirm that the smaller serine residue accommodates INCB 3284's pyridinyl moiety, while the bulkier glutamate in CCR5 sterically hinders binding [4] [5]. Additionally, the compound's 6-ethoxy-3-pyridinyl group forms favorable van der Waals contacts with Val244⁶³⁶ in CCR2, a residue replaced by the more polar Thr244 in CCR5 that disfavors hydrophobic interactions [4].

Table 2: Selectivity Profile of INCB 3284 Across Chemokine Receptors

ReceptorLigandINCB 3284 IC₅₀Selectivity Ratio (vs. CCR2)
CCR2CCL2 (MCP-1)3.7 nM1x
CCR5CCL3 (MIP-1α)>10 µM>2,700x
CXCR4CXCL12 (SDF-1α)>10 µM>2,700x
CCR1CCL3 (MIP-1α)>1 µM>270x
CCR3CCL11 (Eotaxin-1)>1 µM>270x

The therapeutic implications of this selectivity are profound. Unlike dual CCR2/CCR5 antagonists (e.g., cenicriviroc), INCB 3284 spares CCR5-mediated immune functions, including dendritic cell recruitment critical for antitumor immunity and viral defense [5]. This precision minimizes unintended immunosuppressive effects while allowing targeted disruption of CCR2-driven pathologies like monocyte infiltration in atherosclerosis or inflammatory tissue injury.

hERG Channel Interaction: Implications for Off-Target Effects

A critical safety consideration in CCR2 antagonist development is unintended blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can cause lethal cardiac arrhythmias. INCB 3284 exhibits a favorably high hERG IC₅₀ of 84 μM in patch-clamp assays [2] [8], translating to a safety margin (CCR2 IC₅₀:hERG IC₅₀) exceeding 22,000-fold. This distinguishes it from earlier CCR2 antagonists like MK-0812 that showed significant hERG liability (IC₅₀ < 1 μM) [3] [5].

The molecular design mitigates hERG risk through two strategic modifications:

  • Reduced Lipophilicity: Replacement of a phenyl ring with a pyridinyl heterocycle lowered the calculated partition coefficient (cLogP) from 4.08 to 2.09, reducing affinity for hERG's hydrophobic pore cavity [2] [6].
  • Steric Occlusion: The 6-ethoxy group on the pyridine ring creates steric hindrance that prevents deep penetration into hERG's central cavity lined by Phe656 and Tyr652 residues – a site known for π-stacking interactions with promiscuous blockers [3] [10].

Table 3: hERG Channel Inhibition Profile of INCB 3284

Assay SystemhERG IC₅₀CCR2 IC₅₀Selectivity IndexReference
Patch-Clamp (HEK Cells)84 µM3.7 nM22,700x [2]
Dofetilide Binding>30 µM3.7 nM>8,100x [2]

Computational modeling confirms that INCB 3284's low hERG affinity stems from weak interactions with the channel's voltage-sensing domain (VSD) rather than the high-risk pore-binding mode observed with torsadogenic drugs [7] [10]. This selective vulnerability profile is pharmacologically advantageous, as VSD binders exhibit lower arrhythmogenic potential than pore blockers [6]. Nevertheless, the 84 µM IC₅₀ remains above therapeutic plasma concentrations (typically <1 µM), providing a robust cardiac safety buffer in preclinical models [1] [2].

Concluding Remarks

INCB 3284 exemplifies structure-driven optimization in chemokine receptor antagonists, achieving high CCR2 potency (low nM), exceptional selectivity (>2,700-fold over CCR5/CXCR4), and minimal hERG liability. Its binding mode exploits subtle residue differences in the CCR2 orthosteric pocket while avoiding hydrophobic traps in off-target channels. These properties make it both a valuable pharmacological tool for dissecting CCR2 biology and a promising candidate for inflammatory conditions where monocyte-driven pathology predominates. Future structural studies of drug-bound CCR2 complexes will further refine this chemotype for enhanced therapeutic precision.

Properties

CAS Number

887401-92-5

Product Name

INCB 3284

IUPAC Name

N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C26H31F3N4O4

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C26H31F3N4O4/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34)/t20-,21?,25?/m1/s1

InChI Key

NXZNYBUBXWWKCP-JMOWIOHXSA-N

SMILES

COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O

Synonyms

INCB 3284
INCB 3284 dimesylate
INCB3284

Canonical SMILES

COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O

Isomeric SMILES

COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.